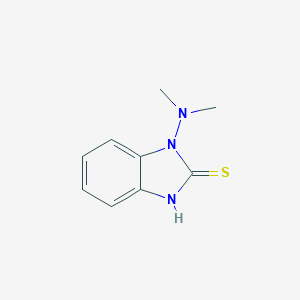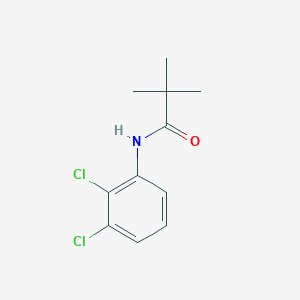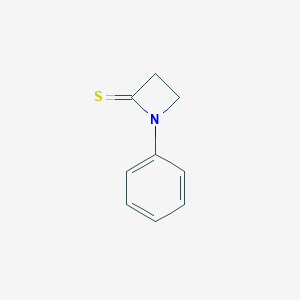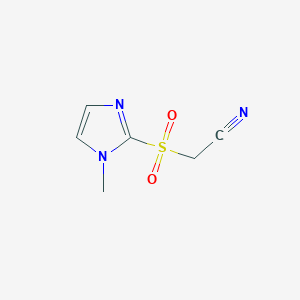
(1-METHYLIMIDAZOL-2-YL)SULFONYLACETONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile is a heterocyclic compound that features an imidazole ring substituted with a sulfonyl group and an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile typically involves the reaction of 1-methylimidazole with sulfonyl chloride and acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
化学反应分析
Types of Reactions
(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
科学研究应用
(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
相似化合物的比较
Similar Compounds
1-Methylimidazole-2-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of an acetonitrile group.
1-Methylimidazole: Lacks the sulfonyl and acetonitrile groups, making it less reactive.
2-Methylimidazole: Similar structure but with a methyl group at the 2-position instead of a sulfonyl group.
属性
CAS 编号 |
175137-63-0 |
|---|---|
分子式 |
C6H7N3O2S |
分子量 |
185.21 g/mol |
IUPAC 名称 |
2-(1-methylimidazol-2-yl)sulfonylacetonitrile |
InChI |
InChI=1S/C6H7N3O2S/c1-9-4-3-8-6(9)12(10,11)5-2-7/h3-4H,5H2,1H3 |
InChI 键 |
OYILDXVDUGFESJ-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1S(=O)(=O)CC#N |
规范 SMILES |
CN1C=CN=C1S(=O)(=O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


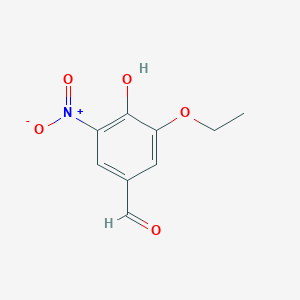

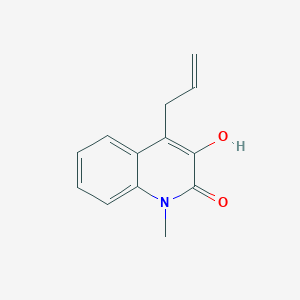


![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)
![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)
![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B64364.png)

![4-Chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B64367.png)
